Aminomethanesulfonic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209983. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

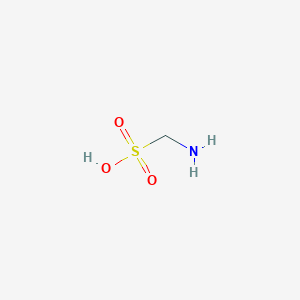

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

aminomethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBESRABRARNZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065670 | |

| Record name | Methanesulfonic acid, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Aminomethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13881-91-9, 6939-85-1 | |

| Record name | Aminomethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13881-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aminomethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013881919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium aminomethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLA224Z482 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives on Aminosulfonic Acids in Biochemical and Chemical Research

The exploration of aminosulfonic acids has a rich history rooted in biochemistry. One of the most prominent members of this class, taurine (B1682933) (2-aminoethanesulfonic acid), was first isolated from ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. biocrates.comnews-medical.netmcgill.ca Its name is derived from the Latin word taurus, meaning bull or ox. biocrates.comnews-medical.net For decades, research focused on taurine's presence in animal tissues and its physiological roles, including bile salt formation, osmoregulation, and its function in the central nervous and cardiovascular systems. biocrates.comnews-medical.net Taurine is considered a conditionally essential amino acid because, unlike other amino acids, it contains a sulfonate group instead of a carboxyl group and is not incorporated into proteins. biocrates.commcgill.ca

The study of aminosulfonic acids expanded to include other naturally occurring analogues. For instance, D-cysteinolic acid, a zwitterionic aminosulfonate, was discovered in 1957 and is found in a variety of marine and freshwater organisms. researchgate.net The broader class of aminoalkanesulfonic acids, including AMSA and its derivatives, has been recognized for its specific physicochemical properties and potential as drug candidates and buffer components in biomedical research. researchgate.net While the synthesis of various amino sulfonamides was reported as early as 1940, the focused investigation into the unique properties and applications of aminomethanesulfonic acid itself is a more recent development in chemical and biochemical research. acs.org

Structural Classification Within Aminosulfonic Acid Analogues

Aminomethanesulfonic acid (AMSA) is the simplest α-aminosulfonic acid. beilstein-journals.org Its structure consists of a methane (B114726) backbone with both an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to the same carbon atom. ontosight.ai This unique arrangement of functional groups confers a distinct set of chemical properties. ontosight.ai

The presence of the sulfonic acid group makes AMSA a strong acid, a characteristic attributed to the high stability of its conjugate base. ontosight.ai Concurrently, the amino group provides basic properties, allowing AMSA to exist as a zwitterion. beilstein-journals.org

Structurally, AMSA can be compared to its well-known analogues, glycine (B1666218) and taurine (B1682933). Glycine is the simplest amino acid, containing a carboxyl group instead of a sulfonic acid group. Taurine is a β-aminosulfonic acid, meaning its amino and sulfonic acid groups are separated by two carbon atoms. nih.govelifesciences.org The shorter one-carbon linkage in AMSA between the amino and sulfonic acid groups significantly influences its properties, such as its pKa value, when compared to taurine. beilstein-journals.org

Table 1: Structural Comparison of this compound and its Analogues

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Groups | Classification |

| This compound | CH₅NO₃S | 111.12 | Amino, Sulfonic | α-Aminosulfonic acid |

| Glycine | C₂H₅NO₂ | 75.07 | Amino, Carboxylic | α-Amino acid |

| Taurine | C₂H₇NO₃S | 125.15 | Amino, Sulfonic | β-Aminosulfonic acid |

This table is interactive and allows for sorting and filtering of the data.

Current Academic Research Landscape of Aminomethanesulfonic Acid

Established Synthetic Routes for this compound

The preparation of this compound can be achieved through various chemical pathways, each with distinct advantages and challenges.

Nucleophilic Substitution of Haloalkylsulfonic Acids

A conventional route for synthesizing aminoalkanesulfonates, such as those in the Good's buffers series, involves the nucleophilic substitution of haloalkylsulfonic acids with a suitable amine. beilstein-journals.orgnih.gov However, this method has proven to be ineffective for the synthesis of this compound. Attempts to react chloro- and bromomethanesulfonic acids or their derivatives with amines, which are considered weaker nucleophiles, did not yield the desired product. beilstein-journals.orgnih.gov Reports in the chemical literature have previously noted the general lack of reactivity of these haloalkanesulfonic acids in nucleophilic substitution reactions, leading researchers to abandon this synthetic approach in favor of more viable methods. beilstein-journals.orgnih.gov

Reaction of Amines with Formaldehyde (B43269)/Sodium Hydrogensulfite Adduct

A more successful and widely used method involves the reaction of amines with the formaldehyde/sodium hydrogensulfite addition product, also known as sodium hydroxymethanesulfonate. researchgate.netbeilstein-journals.org This adduct is commercially available and reacts in good yield with amines in an aqueous solution. researchgate.net The reaction can proceed at room temperature over several days or more rapidly at elevated temperatures. researchgate.net

The general procedure involves dissolving the sodium hydroxymethanesulfonate in deionized water, followed by the dropwise addition of an aqueous solution of the amine. nih.gov The mixture is then heated, typically around 60 °C, for an extended period, such as 48 hours, to drive the reaction to completion. nih.gov The product can then be isolated by reducing the volume of the solution and allowing the zwitterionic product to crystallize. nih.gov

Table 1: General Synthesis via Formaldehyde/Sodium Hydrogensulfite Adduct

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | Sodium hydrogensulfite-formaldehyde adduct | nih.gov |

| Reactant 2 | Primary or Secondary Amine | researchgate.net |

| Solvent | Deionized Water | nih.gov |

| Temperature | 60 °C | nih.gov |

One-Step Synthesis Approaches

A direct, one-step synthesis of this compound (AMSA) has been developed, offering high yields and utilizing readily available starting materials. udhtu.edu.ua This method involves the condensation of an amine, formaldehyde, and sulfur dioxide in an aqueous medium, accompanied by the oxidation of sulfur from S(IV) to S(VI). udhtu.edu.ua For the synthesis of the parent AMSA, ammonia (B1221849) is used as the amine source. The reaction involves generating an imine from ammonia and formaldehyde, which then undergoes an addition reaction with sodium bisulfite, followed by acidification to yield the final zwitterionic product. This one-pot approach has been reported to produce AMSA with a yield of up to 95%. udhtu.edu.ua

Synthesis of N-Alkylated this compound Derivatives

The derivatization of this compound at the nitrogen atom allows for the tuning of its physicochemical properties. The synthesis of these N-alkylated derivatives often follows similar principles to the one-step synthesis of the parent compound.

N-Methylthis compound Synthesis

N-Methylthis compound can be synthesized directly using a one-step method analogous to the synthesis of AMSA. udhtu.edu.ua The process involves the reaction system SO₂–AlkNH₂–CH₂O–H₂O, where the alkylamine is methylamine (B109427). udhtu.edu.ua

In a typical laboratory procedure, an equimolar amount of paraformaldehyde is added to an aqueous solution of methylamine while cooling. udhtu.edu.ua The mixture is left to react for approximately 24 hours. udhtu.edu.ua Subsequently, sulfur dioxide gas is bubbled through the solution until the pH drops to 1.0 or lower. udhtu.edu.ua The water is then evaporated, yielding the crystalline N-methylthis compound product in nearly quantitative amounts. udhtu.edu.ua

Table 2: Synthesis of N-Methylthis compound

| Parameter | Value/Condition | Reference |

|---|---|---|

| Amine | Methylamine (0.10 mol) | udhtu.edu.ua |

| Formaldehyde Source | Paraformaldehyde (equimolar amount) | udhtu.edu.ua |

| Sulfur Source | Sulfur Dioxide (gas) | udhtu.edu.ua |

| Solvent | Water (25 mL) | udhtu.edu.ua |

| Initial Reaction | Cooling (t ≤ 10°C), 24h standing | udhtu.edu.ua |

| Final pH | ≤ 1.0 | udhtu.edu.ua |

N-(2-Hydroxy)ethylthis compound Synthesis

The synthesis of N-(2-hydroxy)ethylthis compound follows a similar one-step methodology. udhtu.edu.uaresearchgate.net A new method was developed utilizing the reaction in a SO₂–H₂NCH₂CH₂OH–CH₂O–H₂O system. researchgate.net This approach involves bubbling sulfur(IV) oxide through an aqueous solution containing monoethanolamine (H₂NCH₂CH₂OH) and formaldehyde at a controlled rate until the pH is less than 1.0. researchgate.net The resulting product, HO(CH₂)₂NHCH₂SO₃H, is obtained as a crystalline solid and can be characterized without further purification. researchgate.net While this specific derivative can be successfully synthesized, attempts to prepare the related N,N-bis(2-hydroxyethyl)this compound have resulted in the formation of an intractable aqueous gel that resists dehydration, highlighting a limitation in synthesizing certain di-substituted derivatives. beilstein-journals.orgnih.gov

N-(tert-Butyl)this compound Synthesis

N-(tert-Butyl)this compound has been synthesized through various methods, primarily involving the reaction of tert-butylamine, formaldehyde, and a sulfur-containing reagent.

A notable one-step synthesis involves the reaction in a SO2–(CH3)3CNH2–CH2O–H2O system. pleiades.online This direct synthesis approach proceeds through the condensation of the reactants, accompanied by the oxidation of sulfur from S(IV) to S(VI). udhtu.edu.ua Another established method is a two-step synthesis using primary alkylamines and formaldehyde without isolating the intermediate product in the first stage. researchgate.net The synthesis has also been reported as part of studies investigating the antioxidant and anti-influenza activities of a series of this compound derivatives. researchgate.net

| Reactants | System/Method | Product | Reference |

| tert-Butylamine, Formaldehyde, Sulfur Dioxide, Water | One-step synthesis in SO2–(CH3)3CNH2–CH2O–H2O system | N-(tert-Butyl)this compound | pleiades.online |

| tert-Butylamine, Formaldehyde | Two-step synthesis | N-(tert-Butyl)this compound | researchgate.net |

N-Benzylthis compound Synthesis

The synthesis of N-Benzylthis compound has been reported, with the compound being characterized by elemental analysis, IR, and mass spectroscopy. researchgate.net

The synthesis is achieved by dissolving benzylamine (B48309) in water, followed by the bubbling of sulfur dioxide (SO2) through the solution until a white crystalline solid is formed. researchgate.net This method yields N-Benzylthis compound in nearly quantitative amounts. researchgate.net

| Reactants | Procedure | Product | Yield | Melting Point | Reference |

| Benzylamine, Water, Sulfur Dioxide | Benzylamine dissolved in water, SO2 bubbled through the solution | N-Benzylthis compound | ~100% | 144 – 145°C | researchgate.net |

4-(N-Phenylaminomethyl)phenylthis compound Synthesis

The synthesis of 4-(N-Phenylaminomethyl)phenylthis compound has been accomplished and the resulting compound characterized. researchgate.net

The process involves the reaction of aniline (B41778) with other reagents, although specific details of the reaction conditions and yields are not extensively detailed in the provided search results. researchgate.net The compound was synthesized along with other N-derivatives of this compound for the evaluation of their biological activities. researchgate.net

N-n-Propyl and N-n-Butyl this compound Synthesis

N-n-Propylthis compound has been synthesized and characterized using X-ray diffraction analysis, IR spectroscopy, and mass spectrometry. udhtu.edu.uaresearchgate.net The synthesis can be performed directly through a one-step condensation and oxidation reaction in a SO2–AlkNH2–CH2O–H2O system, where Alk is n-propyl. udhtu.edu.ua An alternative two-stage method involves reacting formaldehyde with n-propylamine without the isolation of the intermediate. researchgate.net

The synthesis of N-n-Butyl this compound has also been investigated in the context of studying the acid-base properties of various N-alkylated this compound derivatives. ucj.org.uaresearchgate.net

| Compound | Reactants | Method | Key Findings | Reference |

| N-n-Propylthis compound | n-Propylamine, Formaldehyde, Sulfur Dioxide, Water | One-step synthesis | Direct synthesis confirmed. | udhtu.edu.ua |

| N-n-Propylthis compound | n-Propylamine, Formaldehyde | Two-stage synthesis | The intermediate product is not isolated. | researchgate.net |

| N-n-Butylthis compound | n-Butylamine | Not specified | Investigated for its acid-base properties. | ucj.org.uaresearchgate.net |

Advanced Synthetic Methodologies and Catalysis

Silica-Aminomethanesulfonic Acid as a Heterogeneous Catalyst

Silica-aminomethanesulfonic acid has emerged as a promising heterogeneous catalyst. researchgate.netumsida.ac.idumsida.ac.id This solid acid catalyst is noted for its efficiency, stability (up to 300°C), and reusability. tubitak.gov.trorganic-chemistry.org It has been effectively used in various organic syntheses, such as the one-pot synthesis of 1,4-dihydropyridines under solvent-free conditions. tubitak.gov.trorganic-chemistry.org The catalyst facilitates reactions with high yields and selectivity under mild conditions. organic-chemistry.org Its applications extend to biorefining processes, where it has been successfully used for the hydrolysis of cellulose (B213188) to glucose. researchgate.netumsida.ac.idumsida.ac.id

One-Pot Synthesis of Silica-Aminomethanesulfonic Acid Catalyst

An efficient, direct one-pot synthesis method has been developed for preparing silica-aminomethanesulfonic acid. researchgate.netumsida.ac.idumsida.ac.id This approach is considered more efficient and scalable compared to traditional reflux methods. researchgate.netumsida.ac.idumsida.ac.id

The synthesis involves the use of sodium silicate (B1173343) as a silica (B1680970) source, which can be derived from rice husk ash. researchgate.net A silane (B1218182) coupling agent, such as (3-glycidyloxypropyl)trimethoxysilane (GPTMS), is used to incorporate the sulfonic group from an amino sulfonic acid, like 2-aminoethanesulfonic acid, into the silica structure in a slightly acidic condition. ugm.ac.id The resulting catalyst has demonstrated high activity and can be reused for multiple cycles after regeneration by washing with alcohol and water. ugm.ac.id In one study, a catalyst synthesized via the one-pot method achieved an 88% yield in cellulose hydrolysis at 130 °C within 6 hours. researchgate.netumsida.ac.id

| Synthesis Method | Precursors | Key Features | Application Example | Reference |

| One-Pot Synthesis | Sodium silicate, Silane coupling agent (e.g., GPTMS), 2-Aminoethanesulfonic acid | Efficient, scalable, produces a highly active and reusable catalyst. | Cellulose hydrolysis to glucose. | researchgate.netumsida.ac.idugm.ac.id |

| Reflux Method | Not specified | Less efficient compared to the one-pot method. | Cellulose hydrolysis to glucose. | researchgate.netumsida.ac.id |

Reflux Synthesis of Silica-Aminomethanesulfonic Acid Catalyst

A heterogeneous silica-aminomethanesulfonic acid catalyst can be synthesized utilizing a reflux method. This process involves the reaction of a functionalized silica source with this compound in a suitable solvent under elevated temperatures.

In a typical synthesis, 3-(chloropropyl)triethoxysilane (CPTES) functionalized silica, derived from sources like rice husk ash (RHA), is used as the starting material. This organo-silica complex (referred to as RHACCl) is dispersed in a dry solvent such as toluene. umsida.ac.id this compound is then introduced to this suspension. The reaction mixture is subsequently heated to reflux at approximately 120 °C and maintained at this temperature for 24 hours to ensure the completion of the reaction. umsida.ac.id Following the reflux period, the solid catalyst is recovered from the reaction mixture by filtration. To purify the product, it is washed thoroughly with distilled water and acetone. umsida.ac.id The final step involves drying the solid material at 110 °C for an extended period, typically 24 to 48 hours, to remove any residual solvent and moisture, yielding the solid silica-aminomethanesulfonic acid catalyst. umsida.ac.id This synthetic approach has been demonstrated to produce a catalyst effective in applications such as cellulose hydrolysis. umsida.ac.idresearchgate.net

Table 1: Parameters for Reflux Synthesis of Silica-Aminomethanesulfonic Acid Catalyst

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | 3-(chloropropyl)triethoxysilane functionalized silica (RHACCl) | umsida.ac.id |

| Reagent | This compound | umsida.ac.id |

| Solvent | Dry Toluene | umsida.ac.id |

| Reaction Temperature | 120 °C | umsida.ac.id |

| Reaction Time | 24 hours | umsida.ac.id |

| Purification | Filtration followed by washing with distilled water and acetone | umsida.ac.id |

| Drying Conditions | 110 °C for 24-48 hours | umsida.ac.id |

| Product Yield | 1.4 g (from 2.0 g of RHACCl) | umsida.ac.id |

Synthesis of Modified Polyaspartic Acid Conjugates Incorporating this compound

Modified polyaspartic acid (PASP) conjugates featuring this compound have been developed as environmentally friendly scale inhibitors for industrial applications. researchgate.net The goal of incorporating moieties like this compound is to enhance the thermal stability and performance of polyaspartic acid, particularly under harsh conditions found in oilfield reservoirs. researchgate.netacs.org The synthesis creates a polymer backbone of polyaspartic acid with pendant this compound groups. researchgate.net This specific conjugate, referred to as polyaspartic acid-capped this compound (SI-4), is part of a series of modified polymers designed to prevent the formation of mineral scales such as calcium carbonate and barium sulfate. researchgate.netacs.org

The primary synthetic route to creating these modified polyaspartic acid conjugates is through the aminolysis of polysuccinimide (PSI). researchgate.netacs.org Polysuccinimide, a polymer with reactive imide rings in its backbone, serves as the precursor. wikipedia.org The synthesis is carried out by reacting PSI with a nucleophilic amine reagent—in this case, this compound—under alkaline conditions. researchgate.netacs.org

The process involves the nucleophilic attack of the amine group of this compound on the carbonyl carbon of the succinimide (B58015) ring in the PSI polymer. This attack leads to the opening of the imide ring, forming an amide linkage and a free carboxylate group, thereby grafting the this compound moiety onto the polyaspartic acid backbone. researchgate.netacs.org The reaction is performed in an aqueous solution, and the alkaline environment facilitates the ring-opening process. acs.org The successful synthesis and structure of the resulting polyaspartic acid-capped this compound (SI-4) have been confirmed using spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Table 2: Spectroscopic Data for Polyaspartic Acid-Capped this compound (SI-4)

| Spectroscopic Technique | Characteristic Peaks (cm⁻¹ for IR, δ ppm for NMR) | Interpretation | Source |

|---|---|---|---|

| FTIR | 3300 (NH), 1585 (C=O), 1395 (C-N), 1173 (SO₃) | Presence of amide, carbonyl, C-N, and sulfonate functional groups. | acs.org |

| ¹H NMR (D₂O) | 4.64–4.30 (br, 1H), 3.97 (s, 2H) | Signal for -CH-CH₂-CONH in the polymer backbone and the -CH₂-SO₃ group from the appended moiety. | acs.org |

Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been used to elucidate the crystal structures of this compound and several of its derivatives, confirming their zwitterionic nature in the solid state.

The crystal structure of N-methylthis compound reveals that the molecule exists as a zwitterion, +MeNH₂CH₂SO₃⁻, with the molecules linked by hydrogen bonds to form infinite chains. cdnsciencepub.com Similarly, the crystal structure of N-(n-propyl)this compound shows a zwitterionic structure and crystallizes in the orthorhombic space group Iba2. researchgate.netudhtu.edu.ua The detailed bond lengths and angles obtained from these studies provide precise information about the molecular geometry.

A study on N-(tert-butyl)this compound also confirmed its structure through X-ray diffraction analysis. pleiades.online The crystal structure of N-(2-hydroxyethyl)piperazine-N′-methanesulfonic acid (HEPMS) has also been determined, supporting the hypothesis that the zwitterion is formed by protonation at the piperazine (B1678402) nitrogen attached to the hydroxyethyl (B10761427) group. beilstein-journals.org

The table below presents crystallographic data for some this compound derivatives.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α, β, γ (°) | Reference |

| N-methylthis compound | Orthorhombic | P2₁2₁2₁ | 5.455(1) | 7.791(1) | 11.925(2) | 90, 90, 90 | cdnsciencepub.com |

| N-(n-propyl)this compound | Orthorhombic | Iba2 | 8.8405(6) | 20.6348(12) | 8.0433(7) | 90, 90, 90 | researchgate.netudhtu.edu.ua |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction Analysis of this compound Derivatives

The molecular structure of this compound and its derivatives has been elucidated through single-crystal X-ray diffraction, providing precise insights into their three-dimensional conformations. These studies are fundamental in understanding the compound's physicochemical properties.

Research into N-alkylated derivatives of this compound has successfully characterized their structures. researchgate.netudhtu.edu.ua For instance, N-(n-propyl)this compound was synthesized and its structure confirmed by X-ray diffraction analysis, IR spectroscopy, and mass spectrometry. researchgate.netudhtu.edu.uaresearchgate.net This derivative crystallizes in a zwitterionic form, a common characteristic for aminomethanesulfonic acids under physiological conditions. researchgate.net

The crystallographic analysis of N-(n-propyl)this compound revealed an orthorhombic crystal system with the space group Iba2. researchgate.netudhtu.edu.uaresearchgate.net The detailed unit cell parameters determined from this analysis are presented in the table below.

Interactive Table: Crystallographic Data for N-(n-propyl)this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 8.8405(6) |

| b (Å) | 20.6348(12) |

| c (Å) | 8.0433(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1467.27(18) |

Data sourced from Khoma et al. (2019). researchgate.netudhtu.edu.uaresearchgate.net

The zwitterionic nature, where the sulfonic acid group is deprotonated and the amino group is protonated, is a key structural feature confirmed by these diffraction studies. researchgate.net This charge separation within the molecule is crucial for its biological interactions and its utility as a buffer.

Cryo-Electron Microscopy (Cryo-EM) Studies of this compound-Bound Glycine Receptors

Cryo-electron microscopy (Cryo-EM) has been instrumental in visualizing the interaction between this compound (AMS) and the pentameric glycine receptor (GlyR), a critical mediator of inhibitory neurotransmission in the central nervous system. nih.govbiorxiv.orgelifesciences.org These studies reveal the structural basis for AMS's function as a high-efficacy agonist, second only to glycine itself. nih.govelifesciences.org

When AMS binds to the zebrafish α1 glycine receptor, it elicits a maximum single-channel open probability (Popen) of 0.85, which is substantially greater than that of partial agonists like β-alanine (0.54) and taurine (0.12), and approaches the efficacy of the full agonist glycine (0.96). nih.govbiorxiv.org

Structurally, Cryo-EM analysis shows that the agonist binding pocket of the GlyR becomes as compact when bound to AMS as it does with glycine. nih.govbiorxiv.orgelifesciences.org This compaction is a hallmark of high-efficacy agonists. Furthermore, three-dimensional classification of the Cryo-EM data demonstrates that AMS-bound receptors predominantly populate the open and desensitized states. nih.govbiorxiv.orgelifesciences.orgresearchgate.net This is in stark contrast to weaker partial agonists, such as taurine, which stabilize an intermediate closed state in addition to the open and desensitized conformations. nih.govucl.ac.uk The absence of this intermediate closed state is a key structural feature associated with the high efficacy of both glycine and AMS. nih.govelifesciences.org

Interactive Table: Glycine Receptor States Induced by Various Agonists

| Agonist | Type | Predominant Conformational States (from Cryo-EM) |

|---|---|---|

| Glycine | Full Agonist | Open, Desensitized |

| This compound (AMS) | High-Efficacy Agonist | Open, Desensitized |

| β-Alanine | Partial Agonist | Closed (Intermediate), Open, Desensitized |

| Taurine | Partial Agonist | Closed (Intermediate), Open, Desensitized |

Data compiled from Ivica et al. (2022). nih.govbiorxiv.orgelifesciences.org

Computational and Theoretical Studies of Molecular Structure

Computational and theoretical chemistry methods provide valuable complementary information to experimental techniques like X-ray diffraction for understanding the molecular structure of this compound. These studies help in refining molecular dynamics and confirming structural properties.

Theoretical calculations affirm the zwitterionic structure of this compound, which is characterized by a protonated amino group (NH₃⁺) and a deprotonated sulfonate group (SO₃⁻). researchgate.net This internal salt formation is a dominant feature of its structure. Computational tools, such as the HyperChem program, have been utilized to perform semi-empirical calculations that support the experimental findings from X-ray studies. researchgate.net These theoretical models are crucial for interpreting spectral data and understanding the molecule's reactivity and intermolecular interactions, such as the extensive hydrogen bonding observed in its crystal lattice. beilstein-journals.org

Physicochemical Properties and Solution Behavior of Aminomethanesulfonic Acid in Advanced Systems

Ionization Constants and Acid-Base Equilibria (pKa Studies)

The ionization constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. For aminomethanesulfonic acid, these values are influenced by both computational prediction methodologies and the solvent environment.

Computational chemistry offers powerful tools for predicting the pKa values of molecules, providing insights that complement experimental data. For this compound, various quantum chemical electronic structure methods combined with solvation models have been employed to estimate its acid-base properties. mdpi.com

One such approach involves coupling Hartree-Fock (HF) theory with Polarisable Continuum Models (PCM) to calculate the aqueous and non-aqueous pKa of sulfonic acids, including this compound. researchgate.net These models, which include variations like the Conductor-like Screening Model (COSMO), Integral Equation Formalism PCM (IEFPCM), and the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net This allows for the calculation of the free energy of solvation, a key component in the thermodynamic cycle used to determine pKa values. researchgate.net

Studies have shown that for this compound, the use of solution-phase optimized geometries in these calculations yields pKa values in excellent agreement with experimental measurements. researchgate.net Calculations based on gas-phase geometries, on the other hand, can lead to small but notable errors. researchgate.net The accuracy of these predictions is highly dependent on the chosen computational method, including the density functional theory (DFT) functional, the basis set, and the specifics of the solvation model. mdpi.com For instance, the COSMO-RS implicit solvent model has demonstrated good accuracy for predicting pKa in large biomolecules and could be applicable to smaller molecules like this compound. nih.gov

Table 1: Comparison of Experimental and Calculated pKa Values for this compound in Water and DMSO.

| Solvent | Experimental pKa | Calculated pKa (Solution-Phase Geometry) | Mean Absolute Error |

|---|---|---|---|

| Water | 5.75 beilstein-journals.org | 5.75 | <0.01 researchgate.net |

| DMSO | 8.20 cdnsciencepub.com | 7.65 | <0.55 researchgate.net |

Data derived from a study utilizing Hartree-Fock theory with a CPCM model. researchgate.net

The solvent environment plays a crucial role in the ionization behavior of this compound. Thermodynamic parameters for its solution and ionization have been determined in both water and dimethylsulfoxide (DMSO). cdnsciencepub.com A notable finding is that this compound is a much weaker acid in DMSO compared to water, with a significant difference in their pKa values (ΔpKa ≈ 2.1–5.5). cdnsciencepub.com

This weakening of acidic strength in DMSO is accompanied by a more endothermic heat of ionization by approximately 30 kJ mol⁻¹. cdnsciencepub.com The solubility of this compound is also affected by the solvent, being lower in DMSO than in water. cdnsciencepub.com However, the enthalpy of solution is considerably more exothermic in DMSO by 15–40 kJ mol⁻¹. cdnsciencepub.com These differences in thermodynamic parameters highlight the profound influence of the solvent's properties, such as its dielectric constant and ability to solvate ions, on the acid-base equilibria of this compound. researchgate.netcdnsciencepub.com

Zwitterionic Nature and Ionization States in Aqueous Solutions

Similar to amino acids, this compound exists predominantly in a zwitterionic form in the solid state and in aqueous solutions. beilstein-journals.orgcdnsciencepub.com This means that the molecule contains both a positive and a negative charge, with the amino group being protonated (-NH₃⁺) and the sulfonic acid group being deprotonated (-SO₃⁻). cdnsciencepub.com

The ionization of the sulfonic acid group is essentially complete in aqueous solution. beilstein-journals.org Therefore, the acid-base behavior in aqueous media is primarily governed by the proton dissociation from the ammonium (B1175870) ion. beilstein-journals.org The pKa value in water, which is approximately 5.75, corresponds to the equilibrium between the zwitterionic form (+H₃NCH₂SO₃⁻) and the anionic form (H₂NCH₂SO₃⁻). beilstein-journals.org The proximity of the strongly electron-withdrawing sulfonate group to the amino group significantly lowers the pKa of the ammonium ion compared to analogous compounds with a longer carbon chain separating the two functional groups. beilstein-journals.org For example, the pKa of taurine (B1682933) (2-aminoethanesulfonic acid), with two carbons between the functional groups, is 9.06. beilstein-journals.org This inductive effect is a key factor in determining the ionization state of this compound in aqueous solutions.

Stability and Decomposition Mechanisms

The stability of this compound is influenced by the pH of the solution.

Studies on related N-alkylaminomethanesulfonates have shown that these compounds tend to degrade at pH levels below their pKa value. beilstein-journals.orgnih.gov This suggests that the stability of this compound is compromised in acidic conditions where the amino group is protonated. While detailed mechanisms for the decomposition of this compound itself are not extensively documented in the provided context, the synthesis of this compound involves the reaction of an amine with a formaldehyde-bisulfite adduct, which is formed from formaldehyde (B43269) and sulfur dioxide. This suggests that under certain conditions, the molecule could potentially decompose back to these or similar small molecules. The thermal decomposition of the sulfonic acid group to produce sulfur dioxide (SO₂) at elevated temperatures (200-300 °C) has been noted for aromatic sulfonic acids used as catalysts, indicating a potential high-temperature degradation pathway. researchgate.net

Cluster Formation and Aggregation Studies in Gas Phase

While direct studies on the gas-phase clustering of this compound are not detailed, research on the clustering of methanesulfonic acid (MSA) with amines provides valuable insights into the potential behavior of this compound in the gas phase. These studies are relevant to understanding new particle formation in the atmosphere. escholarship.org

Experiments and quantum chemical calculations have shown that amines can form stable clusters with methanesulfonic acid in the gas phase, a process that is often facilitated by the presence of water vapor. escholarship.org The formation of these clusters is a result of strong acid-base interactions. nih.gov The initial step involves the formation of a complex between an acid and an amine molecule, which can then grow by the addition of more acid, amine, or water molecules. escholarship.org

The structure and stability of these clusters are determined by hydrogen bonding and other non-covalent interactions. escholarship.org Computational models can be used to predict the structures and energetics of these intermediate clusters. escholarship.org This understanding of cluster formation is crucial for modeling atmospheric processes where sulfonic acids and amines are present. escholarship.org

Buffering Capacity and pH Stability in Biological and Chemical Systems

The utility of a compound in biological and chemical systems is often dependent on its ability to maintain a stable pH environment. This compound (AMSA), with its unique zwitterionic structure, possesses inherent properties that suggest potential as a buffering agent, although its practical application is conditioned by its chemical stability.

This compound is structurally the simplest α-aminosulfonic acid, featuring both a basic amino group (-NH₂) and a strongly acidic sulfonic acid group (-SO₃H) attached to the same carbon atom. This configuration allows the molecule to exist as a zwitterion, or inner salt, in solution. The sulfonic acid group is a strong acid, meaning it fully dissociates its proton at most physiological pH levels. The amino group, conversely, can accept a proton. The buffering capacity of this compound is centered around the pKa of its amino group, which is approximately 5.57. lookchem.comchemicalbook.comchemicalbook.com

The effective buffering range for a compound is generally considered to be within one pH unit on either side of its pKa value. Therefore, this compound would theoretically be most effective at maintaining a stable pH in the range of 4.5 to 6.5. This positions it as a potential buffer for certain biological and chemical systems that operate in mildly acidic conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH₅NO₃S | |

| Molecular Weight | 111.12 g/mol | |

| pKa (25°C) | 5.57 | lookchem.comchemicalbook.comchemicalbook.com |

| Effective Buffering Range (Theoretical) | ~ pH 4.6 - 6.6 | Calculated from pKa |

| Water Solubility (17°C) | 17 g/L | fishersci.ca |

Despite its promising pKa value for certain applications, research has revealed significant limitations regarding the pH stability of this compound, particularly at or near physiological pH (pH ~7.4). nih.govnih.gov Studies have shown that the compound is unstable under these conditions and is prone to decomposition into formaldehyde and sulfur dioxide. nih.gov The proposed mechanism for this degradation requires the availability of the electron pair of the unprotonated amino group, which becomes more prevalent as the pH increases above its pKa. nih.gov This inherent instability has limited its widespread adoption as a biological buffer in systems that mimic physiological conditions.

However, in more acidic environments, this compound demonstrates greater stability. For instance, research investigating its effects on glycine (B1666218) receptors was conducted at pH 5 to ensure the compound's integrity. nih.govnih.gov At this pH, well within its theoretical buffering range, the compound was stable enough to act as an efficacious agonist. This suggests that while it may be unsuitable for many standard biological assays performed at neutral pH, it could serve as a specialized buffer in advanced chemical systems or specific biological experiments where a pH between 4.5 and 6.5 is required and maintained.

| Finding | Implication for Use as a Buffer | Source |

|---|---|---|

| Zwitterionic nature with a pKa of ~5.57. | Theoretically suitable for buffering in the mildly acidic range of pH 4.6 to 6.6. | lookchem.com |

| Demonstrates chemical instability at physiological pH (~7.4). | Impractical for use in most cell culture and physiological studies that require a neutral pH environment due to decomposition. | nih.govnih.gov |

| Shows stability and efficacy in experimental systems at pH 5.0. | Potentially useful as a buffering agent in specific acidic chemical or biological systems where its pKa is centered and stability is maintained. | nih.govnih.gov |

Advanced Biochemical and Biological Research Applications of Aminomethanesulfonic Acid

Research on Glycine (B1666218) Receptor (GlyR) Agonist Activity and Mechanism

The glycine receptor (GlyR) is a crucial component of the central nervous system, functioning as a pentameric ligand-gated ion channel that permits the passage of anions. elifesciences.orgnih.gov This receptor plays a primary role in mediating fast synaptic inhibition, particularly within the spinal cord and other caudal regions of the brain. elifesciences.orgnih.gov Due to its suitability for both detailed single-channel recording and high-resolution structural analysis, the GlyR has become an instrumental model for investigating structure-function relationships and the molecular mechanisms of activation within the broader superfamily of pentameric receptors. elifesciences.orgnih.gov

Aminomethanesulfonic Acid as an Efficacious Agonist on GlyR

This compound (AMS), a compound structurally intermediate between the full agonist glycine and the partial agonist taurine (B1682933), has been identified as a highly efficacious agonist at the glycine receptor. elifesciences.orgbiorxiv.orgbiorxiv.org Historically, the agonist activity of AMS went undetected, a fact attributed to its chemical instability at physiological pH (around 7.4). elifesciences.orgnih.govnih.gov To overcome this, recent research has utilized an acidic environment (pH 5), where AMS is stable, to investigate its effects. elifesciences.orgnih.gov

Under these acidic conditions, AMS demonstrates strong agonist properties. elifesciences.orgbiorxiv.org Single-channel recordings on zebrafish α1 glycine receptors revealed that AMS can elicit a maximum single-channel open probability (Popen) of 0.85. elifesciences.orgnih.govbiorxiv.orgnih.govsciety.org Furthermore, in whole-cell recording experiments, AMS was observed to evoke currents with amplitudes and time courses comparable to those produced by glycine. nih.gov When its responses were normalized against the maximum current elicited by glycine in the same cell, AMS achieved 89% of the glycine maximum, confirming its status as a highly efficacious agonist. elifesciences.orgnih.gov

Comparison of Efficacy with Glycine, β-Alanine, and Taurine

Research conducted at pH 5 has provided a clear comparison of the efficacy and potency of AMS relative to other known GlyR agonists: glycine, β-alanine, and taurine. elifesciences.org The findings establish that AMS is significantly more efficacious than the partial agonists β-alanine and taurine, with an efficacy approaching that of the primary endogenous agonist, glycine. elifesciences.orgnih.govbiorxiv.org

The maximum single-channel open probability (Popen) serves as a direct measure of an agonist's ability to activate the receptor. At pH 5, glycine remains the most effective agonist with a Popen of 0.96. elifesciences.orgnih.govbiorxiv.orgnih.govsciety.org AMS follows closely with a Popen of 0.85, which is substantially higher than that of β-alanine (0.54) and taurine (0.12). elifesciences.orgnih.govbiorxiv.orgnih.govsciety.org

These findings from single-channel studies are corroborated by whole-cell recordings, which measure the total current flow through all activated receptors on a cell. The results are summarized in the table below.

| Agonist | Maximum Popen (at pH 5) | Efficacy Relative to Glycine (at pH 5) | Potency EC50 (mM at pH 5) |

|---|---|---|---|

| Glycine | 0.96 | 100% | 0.98 |

| This compound (AMS) | 0.85 | 89% | 8.7 |

| β-Alanine | 0.54 | 69% | 4.5 |

| Taurine | 0.12 | 18% | 7.9 |

Data sourced from Ivica et al., 2022. elifesciences.orgnih.gov

While AMS is highly efficacious, its potency is lower than that of glycine and β-alanine, as indicated by its higher EC50 value. elifesciences.orgnih.gov

pH Effects on GlyR Agonist Potency and Efficacy

The pH of the extracellular environment has a significant impact on the function of the glycine receptor and the activity of its agonists. elifesciences.org As noted, the agonist properties of AMS were uncovered by using an acidic solution (pH 5) to prevent its degradation, which occurs at the physiological pH of 7.4. elifesciences.orgnih.govbiorxiv.org

Generally, an acidic environment diminishes the gating of the GlyR, reducing both the potency and efficacy of its agonists. elifesciences.orgnih.govbiorxiv.org This effect is evident when comparing agonist performance at pH 5 versus pH 7.4. For instance, the potency (measured by EC50) of glycine, β-alanine, and taurine all decrease significantly in acidic conditions. elifesciences.orgnih.gov Similarly, the efficacy of the partial agonists β-alanine and taurine is markedly reduced at pH 5 compared to physiological pH. elifesciences.orgnih.gov The maximum Popen for β-alanine drops from 0.91 to 0.54, and for taurine, it plummets from 0.66 to 0.12. elifesciences.orgnih.gov In contrast, glycine's efficacy remains exceptionally high even at acidic pH, underscoring its role as a robust full agonist. elifesciences.orgnih.govbiorxiv.org

| Agonist | Parameter | pH 7.4 | pH 5.0 |

|---|---|---|---|

| Glycine | EC50 (mM) | 0.19 | 0.98 |

| Max Popen | ~0.96 | 0.96 | |

| β-Alanine | EC50 (mM) | 0.3 | 4.5 |

| Max Popen | 0.91 | 0.54 | |

| Taurine | EC50 (mM) | 1.08 | 7.87 |

| Max Popen | 0.66 | 0.12 |

Data sourced from Ivica et al., 2022. elifesciences.orgnih.gov

Thermodynamic Cycle Analysis of Agonist Efficacy

To understand how specific molecular features contribute to agonist efficacy, researchers have employed thermodynamic cycle analysis. biorxiv.orgnih.govresearchgate.net This approach systematically evaluates the energetic consequences of structural modifications across a series of related agonists, in this case, glycine, AMS, β-alanine, and taurine. elifesciences.orgresearchgate.net The analysis focused on two key structural changes: the substitution of glycine's carboxylate group for the larger sulfonate group of AMS, and the addition of a methylene (B1212753) group to lengthen the molecule's carbon chain (e.g., glycine to β-alanine). researchgate.net

The results revealed that both lengthening the molecule and increasing the size of the anionic group decrease agonist efficacy. researchgate.net Of these two modifications, lengthening the distance between the charged amino and anionic groups was found to cause a more significant drop in efficacy. researchgate.net Crucially, the analysis demonstrated a supra-additive interaction between these two factors. elifesciences.orgnih.govbiorxiv.orgnih.govresearchgate.net This means the combined negative effect on efficacy from changing both the length and the anionic group (as in taurine) is greater than the simple sum of the effects of each individual change, indicating a complex interplay between molecular structure and receptor activation. researchgate.net

Structural Basis of Agonist Binding and Channel Gating in GlyR

The efficacy of an agonist is intrinsically linked to the structural changes it induces in the receptor upon binding. elifesciences.org A key determinant of agonist efficacy at the GlyR is the degree to which the agonist-binding pocket contracts. elifesciences.orgnih.govbiorxiv.org Full agonists like glycine, the smallest and most efficacious agonist, cause a substantial contraction of this pocket. elifesciences.orgnih.govbiorxiv.org This conformational change is tightly coupled to the opening of the ion channel. elifesciences.org

Cryo-electron microscopy (cryo-EM) has shown that when bound to a full agonist, the GlyR primarily exists in either the open state or a desensitized state. elifesciences.orgnih.govbiorxiv.orgbiorxiv.orgnih.gov In contrast, binding of weaker, partial agonists is associated with the population of an additional "intermediate" state, where the binding pocket has closed around the agonist, but the channel's pore remains shut. elifesciences.orgnih.govbiorxiv.org

Structural analyses of the GlyR bound to AMS reveal features remarkably similar to those seen with glycine. elifesciences.orgnih.govbiorxiv.orgnih.govsciety.org The AMS-bound receptor populates the open and desensitized states but notably avoids the intermediate closed state that is characteristic of partial agonists like taurine and β-alanine. elifesciences.orgnih.govbiorxiv.orgnih.govsciety.org This structural behavior aligns perfectly with the high efficacy of AMS observed in functional studies. elifesciences.org

Directly supporting the correlation between binding site contraction and efficacy, cryo-EM studies have measured the volume of the agonist-binding pocket when occupied by different agonists. elifesciences.org The binding pocket of the AMS-bound receptor is highly compact, with a volume of 125 ų, which is very close to the 130 ų volume of the glycine-bound pocket. elifesciences.orgnih.gov This contrasts sharply with the significantly larger volume of 151 ų observed when the partial agonist taurine is bound. elifesciences.orgnih.gov The ability of AMS to induce a compact binding site conformation, similar to that induced by glycine, provides a clear structural explanation for its high efficacy in gating the GlyR channel. elifesciences.orgnih.govbiorxiv.orgbiorxiv.orgnih.govsciety.org

Population of Open, Desensitized, and Closed Intermediate States

This compound (AMS) has been identified as a potent agonist of the pentameric glycine receptor (GlyR), providing valuable insights into the structural determinants of agonist efficacy. nih.govresearchgate.netnih.govnih.gov Glycine receptors, when activated by an agonist, transition between several conformational states: a closed (resting) state, an open (active) state that allows ion flow, and a desensitized state where the agonist is bound but the channel is non-conducting. Weaker partial agonists are also known to populate a distinct agonist-bound, closed intermediate state. nih.govresearchgate.netnih.govnih.gov

Research utilizing single-particle cryo-electron microscopy has revealed that the binding of this compound to the glycine receptor predominantly populates the open and desensitized states. nih.govresearchgate.net This behavior is remarkably similar to that of the natural full agonist, glycine. nih.govresearchgate.net Crucially, in the presence of AMS, the closed intermediate state that is characteristically observed with weaker partial agonists like taurine and β-alanine is not detected. nih.govresearchgate.netnih.govnih.gov

The structural basis for this distinction lies in the conformation of the agonist-binding pocket. When bound to AMS, the glycine receptor's agonist pocket adopts a compact conformation, a feature it shares with glycine-bound structures. nih.govresearchgate.netnih.govnih.gov This contrasts with the less compact binding pocket observed with partial agonists. The ability of AMS to induce this compact, glycine-like conformation is thought to be a key factor in its high efficacy and its capacity to drive the receptor into the open and desensitized states, bypassing the closed intermediate state. nih.govresearchgate.net

The study of this compound's interaction with the glycine receptor helps to delineate the boundary between full and partial agonism. Its structural and functional profile, intermediate between that of glycine and taurine, makes it a critical tool for understanding the precise molecular movements that translate agonist binding into effective channel gating in the pentameric ligand-gated ion channel superfamily. nih.govresearchgate.netnih.gov

Antimicrobial Activity Studies

This compound (AMSA) and its derivatives have been the subject of research investigating their potential as antimicrobial agents. These studies have focused on their inhibitory effects against clinically relevant bacteria, particularly strains of Staphylococcus aureus.

Inhibitory Effect on Staphylococcus aureus Strains

Research has demonstrated that this compound exhibits an inhibitory effect on the growth of various Staphylococcus aureus strains. This antimicrobial activity has been observed against both antibiotic-susceptible and antibiotic-resistant strains, indicating a broad spectrum of action against this pathogen. In one study, AMSA was shown to suppress the growth of all tested S. aureus strains, including ATCC 25923, a methicillin-susceptible strain, and antibiotic-resistant clinical isolates.

Comparison with Sulfanilamide (B372717)

The antimicrobial efficacy of this compound has been compared to that of sulfanilamide, a well-established sulfonamide antibiotic. Studies indicate that AMSA demonstrates a more potent inhibitory effect on the growth of Staphylococcus aureus strains than sulfanilamide. This suggests that this compound may serve as a more effective agent against these bacteria. Sulfanilamide functions by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for folic acid synthesis. researchgate.net The superior activity of AMSA suggests a potentially different or more efficient mechanism of action.

Efficacy of N-Alkylated this compound Derivatives as Antimicrobial Agents

The antimicrobial properties of N-alkylated derivatives of this compound have also been investigated to understand how structural modifications influence their activity. elifesciences.org Derivatives such as N-methyl- (MeAMSA), N-(2-hydroxyethyl)- (HEAMSA), N-benzyl- (BnAMSA), and N-(tert-butyl)- (t-BuAMSA) have been synthesized and tested.

The results indicate that N-alkylation can modulate the antimicrobial efficacy. For instance, MeAMSA was found to be more effective than sulfanilamide against certain S. aureus strains but less potent than the parent compound, AMSA. Other derivatives, including HEAMSA, t-BuAMSA, and BnAMSA, demonstrated stable inhibition of all tested S. aureus strains, with their activity being superior to that of sulfanilamide against some strains. The introduction of different alkyl groups appears to influence the compound's ability to interact with bacterial targets, thereby affecting its antimicrobial potency. elifesciences.org

| Compound | S. aureus ATCC 25923 | S. aureus 2781 | S. aureus Kunda (resistant) |

| This compound (AMSA) | ++ | ++ | ++ |

| N-methyl-AMSA (MeAMSA) | + | + | - |

| N-(2-hydroxyethyl)-AMSA (HEAMSA) | ++ | + | ++ |

| N-(tert-butyl)-AMSA (t-BuAMSA) | ++ | + | ++ |

| N-benzyl-AMSA (BnAMSA) | ++ | + | ++ |

| Sulfanilamide (Reference) | + | ++ | + |

| Table based on data from Hrydina et al. (2019). The table indicates the relative inhibitory effect, where '++' denotes strong inhibition, '+' denotes moderate inhibition, and '-' denotes no inhibitory effect. |

Antioxidant Activity Investigations

Despite a thorough review of the available scientific literature, no specific research studies providing detailed quantitative data on the antioxidant activity of this compound were found. While some related compounds and derivatives of other sulfonic acids have been investigated for their antioxidant properties, direct evidence and detailed findings concerning this compound's capacity as a primary antioxidant or free radical scavenger are not presently available in the reviewed sources.

Role as Osmolyte in Cell Culture Media

A comprehensive search of scientific literature did not yield any studies specifically documenting the use or role of this compound as an osmolyte in cell culture media. Organic osmolytes are small solutes that cells accumulate to maintain volume and protect against osmotic stress. researchgate.net While structurally similar compounds like taurine are known to function as osmolytes, there is no direct evidence from the reviewed sources to confirm that this compound is utilized for this purpose in cell culture applications. researchgate.net

Cytostatic and Antiviral Activities

This compound and its derivatives have been the subject of research to determine their potential biological activities, including their ability to inhibit viral reproduction. Studies have focused on N-substituted derivatives to understand how structural modifications influence their antiviral efficacy. This research has revealed that specific chemical alterations to the parent this compound molecule can impart significant activity against certain viruses, demonstrating a form of cytostatic action by suppressing viral replication within host tissues.

Anti-Influenza Activity Research

Investigations into the antiviral properties of this compound have yielded specific findings regarding its efficacy against influenza viruses. In one study, this compound and several of its N-substituted derivatives were synthesized and evaluated for their ability to suppress the reproduction of influenza A virus strains A/Hong Kong/1/68 (H3N2) and A/PR/8/34 (H1N1) in chorioallantoic membrane (CAM) tissue cultures. researchgate.net

The parent compound, this compound (I), along with its N-methyl- (II) and N-(2-hydroxy)ethyl- (III) derivatives, did not show significant antiviral activity. researchgate.net However, the introduction of bulkier substituents resulted in a notable suppression of viral reproduction. Specifically, the N-(tert-butyl)- (IV) and N-benzyl- (V) derivatives were found to be effective. researchgate.net

Compound V, N-benzylthis compound, demonstrated the most pronounced activity, suppressing the reproduction of influenza A/Hong Kong/1/68 (H3N2) by 4.08 log TID and A/PR/8/34 (H1N1) by 1.67 log TID. researchgate.net Compound IV, N-(tert-butyl)this compound, also showed significant activity, particularly against the A/PR/8/34 (H1N1) strain, with a suppression of 2.17 log TID. researchgate.net Further analysis indicated that these compounds did not act by directly inactivating the virus particles (virucidal activity), suggesting their mechanism is related to inhibiting the viral replication cycle within the host cells. researchgate.net

The table below summarizes the anti-influenza activity of this compound and its derivatives from the study. researchgate.net

| Compound | Derivative | Suppression of A/Hong Kong/1/68 (H3N2) (log TID) | Suppression of A/PR/8/34 (H1N1) (log TID) |

| I | (Parent Compound) | Not Statistically Significant | Not Statistically Significant |

| II | N-methyl- | Not Statistically Significant | Not Statistically Significant |

| III | N-(2-hydroxy)ethyl- | Not Statistically Significant | Not Statistically Significant |

| IV | N-(tert-butyl)- | 1.50 | 2.17 |

| V | N-benzyl- | 4.08 | 1.67 |

Data sourced from Khoma et al., 2019. researchgate.net

Involvement in Metabolic Processes

This compound is not considered a naturally occurring metabolite in humans. Instead, it is classified as part of the human exposome, which encompasses compounds an individual is exposed to throughout their lifetime from environmental and occupational sources. hmdb.ca While not an endogenous part of metabolism, research shows it can interact with and influence specific biological and metabolic pathways.

One of the key identified roles of this compound is its function as a potent agonist of the glycine receptor (GlyR). nih.gov The glycine receptor is a crucial ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. nih.gov Studies have shown that this compound can elicit a maximum single-channel open probability of 0.85 in zebrafish α1 glycine receptors, an efficacy second only to glycine itself (0.96) and significantly higher than other agonists like taurine (0.12). nih.gov This potent interaction demonstrates its ability to significantly influence fundamental neurological signaling processes.

Furthermore, this compound has been shown to affect cellular processes related to inflammation and liver function. As a glycine analogue, it was investigated for its effects on Kupffer cells, which are resident macrophages in the liver central to inflammatory responses. Research demonstrated that this compound inhibits the production of tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated Kupffer cells. The mechanism for this inhibition appears linked to its ability to blunt the transient increase in intracellular calcium concentration that is typically induced by LPS treatment. These findings suggest an involvement in modulating inflammatory signaling pathways, particularly in the context of liver injury.

Future Directions and Emerging Research Areas

Development of Novel Aminomethanesulfonic Acid Derivatives with Enhanced Bioactivity

The inherent biological activity and specific physicochemical properties of this compound and its derivatives have garnered theoretical and practical interest. researchgate.net Under physiological pH conditions, the sulfo group is completely dissociated, a key difference from α-aminocarboxylic acids. researchgate.net This feature, along with the pKa values of the amino group falling within the physiological range, makes AMS an attractive scaffold for designing novel therapeutic agents. researchgate.net

Future research is focused on the synthesis of new derivatives, such as N-alkylated versions, to create compounds with enhanced or targeted bioactivity. researchgate.net These derivatives are being explored as building blocks in drug discovery and for the design of peptidomimetics—compounds that mimic peptides but with improved stability or activity. researchgate.net The synthesis of such derivatives often involves processes like N-alkylation followed by crystallization to ensure high purity for biological screening.

The development of these novel derivatives aims to leverage the structural similarities to endogenous compounds to create potent and selective modulators of biological targets. Research into these new chemical entities holds the promise of yielding next-generation therapeutics for a range of diseases.

Exploration of this compound in Superacidic Media

Superacids are exceptionally strong acids, with an acidity greater than that of 100% pure sulfuric acid. wikipedia.org Well-known examples include fluoroantimonic acid and magic acid, which are capable of protonating even extremely weak bases like hydrocarbons. chemicool.comlibretexts.org These media allow for chemical reactions and the formation of reactive intermediates, such as carbocations, that are not possible in less acidic environments. wikipedia.orgnih.gov

The exploration of this compound's behavior in superacidic media represents a frontier in its chemical research. Due to its amine and sulfonic acid groups, its stability, reactivity, and potential to participate in or catalyze novel transformations in these extreme environments are of significant interest. Research in this area could uncover new synthetic pathways or provide insights into the fundamental chemical properties of sulfonic acids in non-aqueous, highly acidic systems. Currently, this remains a highly specialized and emerging field, with significant potential for new discoveries in fundamental and applied chemistry. rushim.ru

Computational Modeling and In Silico Drug Design for Glycine (B1666218) Receptor Agonists

This compound has been identified as an important tool for understanding the function of the pentameric glycine receptor (GlyR), a key mediator of synaptic inhibition in the central nervous system. sigmaaldrich.com AMS is structurally intermediate between the full agonist glycine and the partial agonist taurine (B1682933). sigmaaldrich.com

Recent studies have shown that at an acidic pH of 5, AMS acts as a highly efficacious agonist of the zebrafish α1 GlyR, eliciting a maximum single-channel open probability second only to glycine itself. sigmaaldrich.com This has provided critical insights into what determines agonist efficacy in this class of ligand-gated ion channels. sigmaaldrich.com

Computational modeling and in silico drug design are poised to play a crucial role in this area. Cryo-electron microscopy (cryo-EM) structures of the GlyR bound to AMS reveal that the agonist-binding pocket is compact, similar to when it is bound to glycine. sigmaaldrich.com This structural data provides a powerful template for computational approaches to:

Design novel GlyR agonists with tailored efficacy and selectivity.

Perform thermodynamic cycle analysis to understand the interactions between the agonist's structure and its function. sigmaaldrich.com

Model the conformational changes in the receptor that lead to channel opening or desensitization. sigmaaldrich.com

By using AMS as a reference compound, researchers can computationally screen and design new molecules aimed at modulating GlyR activity for potential therapeutic applications in neurological disorders.

| Agonist | Maximum Open Probability (Popen) | Classification |

|---|---|---|

| Glycine | 0.96 | Full Agonist |

| This compound (AMS) | 0.85 | Efficacious Agonist |

| β-alanine | 0.54 | Partial Agonist |

| Taurine | 0.12 | Partial Agonist |

Advanced Environmental Remediation Technologies Utilizing this compound Based Catalysts

The sulfonic acid functional group is a key feature in various catalytic and separation materials. mdpi.com Future research is exploring the use of this compound to create advanced materials for environmental remediation. One promising direction is the functionalization of surfaces, such as single-walled carbon nanotubes (SWCNTs) or porous metal-organic frameworks (MOFs), with AMS. sigmaaldrich.com This process introduces sulfonic acid groups onto the material, which can enhance its properties for capturing or degrading pollutants.

Another area of development is the creation of specialized resins for water purification. For instance, a crosslinked aminomethane sulfonic acid-based resin has been shown to be effective in removing dyes from water. sigmaaldrich.com These technologies leverage the strong acidic nature and binding capabilities of the sulfonate group to sequester contaminants. The development of such materials is a key goal in creating more efficient and sustainable solutions for treating industrial wastewater and other polluted water sources. mdpi.com

Synergistic Applications of this compound with Other Active Pharmaceutical Ingredients or Industrial Chemicals

Synergistic interactions, where the combined effect of two or more chemicals is greater than the sum of their individual effects, are of significant interest in pharmacology and industrial applications. mdpi.com this compound, as a glycine analogue, has demonstrated biological activities that suggest its potential for synergistic applications.

For example, AMS has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) in isolated rat Kupffer cells, which are central to many types of liver injury. It also exerts hepatoprotective (liver-protecting) effects in mice against lipopolysaccharide (LPS)-induced damage. This suggests that AMS could be used synergistically with active pharmaceutical ingredients (APIs) that carry a risk of liver toxicity, potentially reducing side effects and enhancing patient safety.

In the industrial realm, this compound is used as an intermediate in chemical synthesis. fishersci.ca Its bifunctional nature (containing both an amine and a sulfonic acid group) allows it to react with a variety of other chemicals. sigmaaldrich.com Future research may explore its use in combination with other industrial chemicals to create novel polymers, surfactants, or other materials with enhanced properties. The potential for synergistic effects in these applications could lead to the development of more efficient and effective industrial processes and products.

Q & A

Q. What are the key physicochemical properties of AMSA relevant to its use in biochemical buffers?

AMSA (CH₅NO₃S) has a molecular weight of 111.12 g/mol, a melting point of 180–185°C, and solubility of 17 g/L in water at 17°C . Its pKa (5.57) and full sulfonic group dissociation under physiological pH (6.8–7.8) make it suitable for buffer systems, as it stabilizes ionic interactions without protonation variability . Researchers should prioritize conductivity measurements to validate dissociation behavior in aqueous solutions .

Q. How is AMSA synthesized, and what purity controls are recommended?

AMSA is synthesized via nucleophilic substitution between methylamine and sulfonic acid derivatives. Khoma et al. (2019) detailed a method using N-alkylation with n-propyl groups, followed by crystallization in ethanol/water (3:1 v/v). Purity is verified via melting point analysis (180–185°C), HPLC (≥98% purity), and FTIR to confirm sulfonic (-SO₃H) and amine (-NH₂) functional groups .

Q. What safety protocols are critical when handling AMSA in the lab?

AMSA is corrosive (Risk Phrase R34) and requires PPE (gloves, goggles) and inert atmosphere storage. Acute toxicity studies in rodents indicate an LD₅₀ of 1,200 mg/kg (oral), necessitating strict waste disposal compliance. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dissociation constants (pKa) of AMSA derivatives?

Discrepancies in pKa values (e.g., N-propyl-AMSA vs. N-benzyl-AMSA) arise from solvent polarity and temperature effects. Khoma (2019) recommends isothermal titration calorimetry (ITC) at 293–313 K to measure thermodynamic parameters (ΔG, ΔH) and validate dissociation models. Cross-referencing with conductivity data reduces experimental error .

Q. What methodological approaches optimize spectral characterization of AMSA crystals?

Single-crystal X-ray diffraction (XRD) reveals a monoclinic lattice (space group P2₁/c) with hydrogen-bonded sulfonic moieties. Complementary FTIR (1,040 cm⁻¹ for S=O stretching) and Raman spectroscopy (620 cm⁻¹ for C-S bonds) enhance structural resolution. Computational tools like HyperChem refine molecular dynamics simulations .

Q. How does AMSA’s antimicrobial efficacy compare to traditional sulfonamides, and what mechanisms underlie this activity?

AMSA derivatives (e.g., N-(2-hydroxyethyl)-AMSA) exhibit superior inhibition zones (12–15 mm) against Staphylococcus aureus vs. streptocide (9 mm) in Kirby-Bauer assays. Mechanistic studies suggest sulfonic groups disrupt bacterial membrane integrity via electrostatic interactions, while alkyl chains enhance lipophilicity. Dose-response assays at 0.236 mmol/g on filter fibers validate non-antibiotic resistance pathways .

Q. What strategies mitigate batch-to-batch variability in AMSA-based electrochemical studies?